2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile
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Description
2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[3,4-c]pyrroles, which are characterized by a fused ring system combining chromene and pyrrole moieties. The presence of a benzyl group, a fluorine atom, and a carbonitrile group further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene precursor, which is then subjected to a series of reactions to introduce the pyrrole ring and other functional groups.
Chromene Synthesis: The initial step involves the formation of the chromene ring through a condensation reaction between
Biological Activity
2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile is a complex organic compound with significant potential in various biological applications. Its unique structure suggests potential interactions with biological systems that could lead to therapeutic benefits. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H20FN2O2
- CAS Number : 960297-80-7
This compound features a hexahydrochromeno structure fused with a pyrrole ring and a carbonitrile group, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection and potential applications in neurodegenerative diseases.
Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound evaluated its efficacy against several bacterial strains. The results indicated a significant inhibition of growth in:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC50 values indicate that the compound exhibits selective cytotoxicity towards these cancer cells while showing limited toxicity to normal cells.
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of this compound. In models of oxidative stress-induced neurotoxicity, treatment with this compound resulted in:
- Reduced levels of reactive oxygen species (ROS)
- Increased cell viability in neuronal cultures
These findings suggest a mechanism through which the compound may protect neuronal cells from damage associated with neurodegenerative diseases.
Case Studies
Several case studies have documented the therapeutic potential of this compound in animal models:
- Model of Bacterial Infection : Administration of the compound in mice infected with Staphylococcus aureus resulted in reduced bacterial load and improved survival rates.
- Cancer Treatment Model : In xenograft models of breast cancer, treatment with this compound led to significant tumor regression compared to controls.
Properties
IUPAC Name |
2-benzyl-9-fluoro-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-16-7-4-8-17-18(16)15-10-22(9-14-5-2-1-3-6-14)12-19(15,11-21)13-23-17/h1-8,15H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOXHMCWCKVXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC=C3F)OCC2(CN1CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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